Cas no 1196157-14-8 (4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehyde)

4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-methylpicolinaldehyde
- 4-bromo-5-methylpyridine-2-carbaldehyde
- AK137977
- OQUTVBJUSOBKKN-UHFFFAOYSA-N
- FCH1381454
- AB70162
- OR302618
- 4-Bromo-5-methylpyridine-2-carboxaldehyde
- ST2405645
- AX8246545
- 2-Pyridinecarboxaldehyde, 4-bromo-5-methyl-
- 4-BROMO-5-METHYL-PYRIDINE-2-CARBALDEHYDE
- 4-Bromo-5-methyl-2-pyridinecarbaldehyde, AldrichCPR
- DS-5937
- SCHEMBL14691321
- AKOS022173669
- WXB15714
- CS-W022111
- MFCD13190304
- CS1689
- 1196157-14-8
- EN300-7393151
- DB-316374
- DTXSID10856833
- Z1269244451
- 4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehyde
-
- MDL: MFCD13190304
- インチ: 1S/C7H6BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3
- InChIKey: OQUTVBJUSOBKKN-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C(C([H])=O)N=C([H])C=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 198.96328g/mol
- どういたいしつりょう: 198.96328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 30
4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B998893-10mg |
4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehyde |
1196157-14-8 | 10mg |
$ 1499.00 | 2023-04-18 | ||
TRC | B998893-1mg |
4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehyde |
1196157-14-8 | 1mg |
$ 190.00 | 2023-04-18 | ||
Chemenu | CM176899-5g |
4-Bromo-5-methylpicolinaldehyde |
1196157-14-8 | 97% | 5g |
$1368 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068791-250mg |
4-Bromo-5-methylpicolinaldehyde |
1196157-14-8 | 98% | 250mg |
¥426.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068791-100mg |
4-Bromo-5-methylpicolinaldehyde |
1196157-14-8 | 98% | 100mg |
¥213.00 | 2024-08-09 | |
Chemenu | CM176899-1g |
4-Bromo-5-methylpicolinaldehyde |
1196157-14-8 | 97% | 1g |
$402 | 2022-06-14 | |
Aaron | AR000Q2E-100mg |
2-Pyridinecarboxaldehyde, 4-bromo-5-methyl- |
1196157-14-8 | 97% | 100mg |
$21.00 | 2025-01-20 | |
Aaron | AR000Q2E-250mg |
2-Pyridinecarboxaldehyde, 4-bromo-5-methyl- |
1196157-14-8 | 97% | 250mg |
$43.00 | 2025-01-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0490-100mg |
4-bromo-5-methyl-pyridine-2-carbaldehyde |
1196157-14-8 | 95% | 100mg |
¥152.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0490-500mg |
4-bromo-5-methyl-pyridine-2-carbaldehyde |
1196157-14-8 | 95% | 500mg |
¥541.0 | 2024-04-25 |
4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehyde 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehydeに関する追加情報
Introduction to 4-Bromo-5-methyl-2-pyridinecarbaldehyde (CAS No. 1196157-14-8)
4-Bromo-5-methyl-2-pyridinecarbaldehyde, with the CAS number 1196157-14-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a bromo substituent at the 4-position, a methyl group at the 5-position, and an aldehyde functional group at the 2-position of the pyridine ring. The combination of these functional groups endows 4-Bromo-5-methyl-2-pyridinecarbaldehyde with a range of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The pyridine ring is a fundamental building block in many pharmaceuticals and agrochemicals due to its aromatic nature and ability to form stable complexes with metal ions. The presence of the bromo substituent in 4-Bromo-5-methyl-2-pyridinecarbaldehyde provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which are crucial for the synthesis of complex organic molecules. Additionally, the aldehyde group offers opportunities for condensation reactions, making this compound a key starting material in the development of novel drugs and materials.
Recent research has highlighted the potential applications of 4-Bromo-5-methyl-2-pyridinecarbaldehyde in various areas. For instance, studies have shown that compounds derived from this structure exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One notable example is its use as an intermediate in the synthesis of pyridyl-containing antitumor agents. These agents have shown promising results in preclinical studies, demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.
In addition to its pharmaceutical applications, 4-Bromo-5-methyl-2-pyridinecarbaldehyde has also been explored for its potential in materials science. The unique electronic properties of pyridine derivatives make them suitable for use in organic electronics and photovoltaic devices. Researchers have utilized this compound to synthesize conjugated polymers with enhanced charge transport properties, which are essential for improving the performance of organic solar cells and other electronic devices.
The synthetic accessibility of 4-Bromo-5-methyl-2-pyridinecarbaldehyde has been well-documented in the literature. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One common approach involves the bromination of 5-methylpyridine followed by oxidation to introduce the aldehyde functionality. These methods are highly reproducible and scalable, making 4-Bromo-5-methyl-2-pyridinecarbaldehyde readily available for further research and development.
The stability and reactivity of 4-Bromo-5-methyl-2-pyridinecarbaldehyde have also been extensively studied. This compound is generally stable under standard laboratory conditions but can undergo various chemical transformations when exposed to specific reagents or conditions. For example, it can readily undergo nucleophilic addition reactions at the aldehyde carbon, forming new C-N or C-O bonds. These reactions are often used to introduce additional functional groups or to form more complex molecular architectures.
In summary, 4-Bromo-5-methyl-2-pyridinecarbaldehyde (CAS No. 1196157-14-8) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features and synthetic versatility make it an invaluable tool for researchers and chemists working on the development of new bioactive molecules and advanced materials. As ongoing research continues to uncover new applications and properties of this compound, its importance in the scientific community is likely to grow even further.
1196157-14-8 (4-\u200bBromo-\u200b5-\u200bmethyl-\u200b2-\u200bpyridinecarbaldehyde) 関連製品
- 1414029-55-2(Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)
- 222842-90-2((S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid)
- 899750-33-5(1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 116248-11-4(2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine)
- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)
- 6909-93-9(4-Methyl-pyridine-2,5-diamine)
- 64987-07-1(Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)
- 104391-53-9(Ethyl 5-chloro-4-cyano-2-methoxybenzoate)
- 1696588-54-1([2-(3,5-Difluorophenyl)cyclopropyl]methanol)
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)
